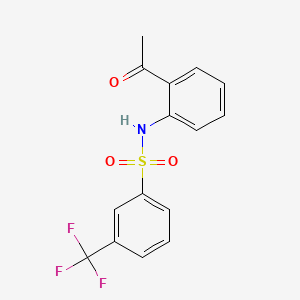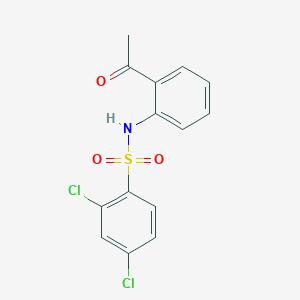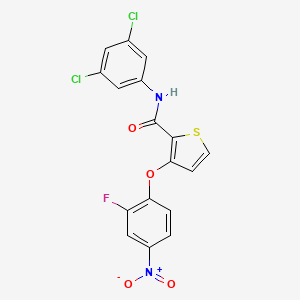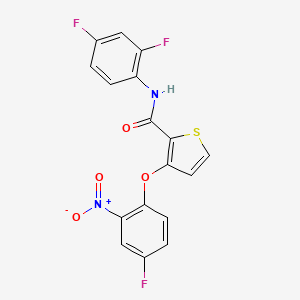![molecular formula C21H20O3S B3122714 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-48-9](/img/structure/B3122714.png)
2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol
Descripción general
Descripción
2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a methoxyphenyl ring and a diphenyl ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methoxyphenyl sulfoxide with diphenylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the diphenylmethanol, followed by the addition of 4-methoxyphenyl sulfoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 2-[(4-Methoxyphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Reduction: 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
- 2-[(4-Methoxyphenyl)thio]-1,1-diphenyl-1-ethanol
Uniqueness
2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and potential therapeutic uses.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfinyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-24-19-12-14-20(15-13-19)25(23)16-21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLNSUJVNFMBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


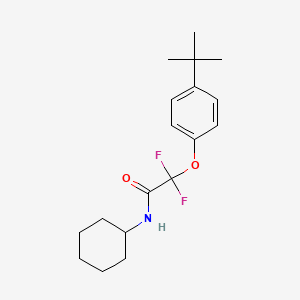
![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)
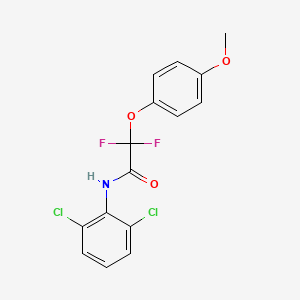
![2-[4-(Tert-butyl)phenoxy]-2,2-difluoro-1-morpholino-1-ethanone](/img/structure/B3122663.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide](/img/structure/B3122670.png)
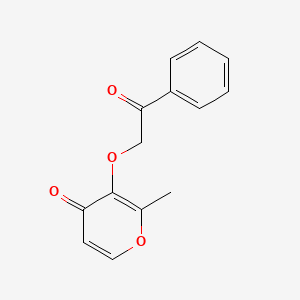
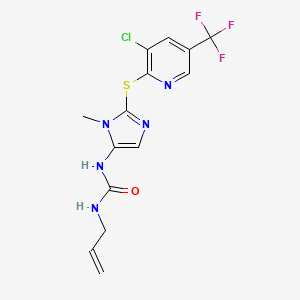

methanone](/img/structure/B3122692.png)
